2-Chlor-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

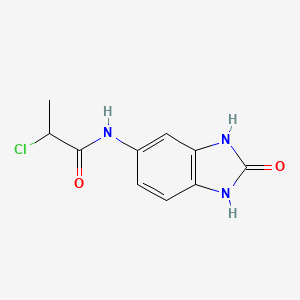

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a chemical compound with the molecular formula C10H10ClN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target a variety of biological receptors, indicating a broad range of potential targets .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied

Cellular Effects

It is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied

Dosage Effects in Animal Models

Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, have not been conducted .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted benzimidazole derivatives.

Oxidation: Formation of oxidized benzimidazole products.

Reduction: Formation of reduced benzimidazole products.

Hydrolysis: Formation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine and propanoic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinecarbaldehyde: Contains a piperidine ring and an aldehyde group.

Indole Derivatives: Share structural similarities with benzimidazole derivatives and exhibit similar biological activities.

Uniqueness

2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which may confer distinct biological properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research .

Biologische Aktivität

2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.

The molecular formula of 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is C10H10ClN3O2, with a molecular weight of 239.66 g/mol. The compound features a chloro group and a benzimidazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O2 |

| Molecular Weight | 239.66 g/mol |

| LogP | 0.6389 |

| Polar Surface Area | 60.437 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing moderate to good activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM, indicating a spectrum of efficacy depending on the specific bacterial target .

Anti-inflammatory Effects

Research has demonstrated that benzimidazole derivatives can act as selective COX-2 inhibitors, which are crucial in managing inflammation without affecting COX-1 pathways that are associated with gastrointestinal side effects. In vitro studies have shown that these compounds can significantly reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are markers of oxidative stress and inflammation .

Cytotoxicity Studies

In vitro evaluations have indicated that 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide exhibits low cytotoxicity at concentrations up to 50 µM, suggesting a favorable safety profile for further pharmacological development. Notably, cell viability assays demonstrated no significant decrease in cell viability under these conditions .

Case Study 1: Selective COX-2 Inhibition

A study conducted on a series of benzimidazole derivatives revealed that specific modifications led to enhanced selectivity for COX-2 inhibition. The introduction of arylpiperazine pharmacophores resulted in compounds that maintained anti-inflammatory activity while minimizing adverse effects associated with COX-1 inhibition. This highlights the potential for designing targeted therapies using this compound as a scaffold .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of related benzimidazole derivatives showed significant reductions in oxidative stress markers in treated cell cultures. This suggests that compounds like 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide may not only serve as anti-inflammatories but also as protective agents against oxidative damage .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-5(11)9(15)12-6-2-3-7-8(4-6)14-10(16)13-7/h2-5H,1H3,(H,12,15)(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUXOBVQPLOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.